molecular formula C8H8N2O2 B6260559 rac-(2R,4S)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-4-carboxylic acid, cis CAS No. 2307777-54-2

rac-(2R,4S)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-4-carboxylic acid, cis

カタログ番号: B6260559
CAS番号: 2307777-54-2
分子量: 164.2
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lenacapavir is a first-in-class capsid inhibitor being investigated for use in HIV-1 treatment . It demonstrates picomolar HIV-1 inhibition as a monotherapy in vitro, little to no cross-resistance with existing antiretroviral agents, and extended pharmacokinetics with subcutaneous dosing .


Molecular Structure Analysis

Lenacapavir is a small molecule with a complex structure. Its chemical formula is C39H32ClF10N7O5S2 . The molecule contains a variety of functional groups and a complex ring system .


Chemical Reactions Analysis

As a drug, Lenacapavir is not typically involved in chemical reactions outside of its biological interactions. It is designed to interact with specific biological targets (HIV-1 capsid protein) and inhibit their function .


Physical and Chemical Properties Analysis

Lenacapavir is a small molecule with an average weight of 968.28 and a monoisotopic weight of 967.1435188 . More detailed physical and chemical properties such as melting point, solubility, etc., are not provided in the search results.

作用機序

Lenacapavir works against the HIV-1 virus by inhibiting viral replication. It interferes with a number of essential steps of the viral lifecycle, including viral uptake, assembly, and release .

Safety and Hazards

Lenacapavir, in combination with other antiretrovirals, is indicated for the treatment of multidrug-resistant human immunodeficiency virus type 1 (HIV-1) infection in heavily treatment-experienced adults who are experiencing a failure of their current antiretroviral regimen due to resistance, intolerance, or safety considerations . Specific safety and hazard information should be obtained from the drug’s prescribing information.

将来の方向性

Lenacapavir was first globally approved on August 22, 2022, by the European Commission to treat adults with multi-drug resistant HIV infection . On December 22, 2022, it was also approved by the FDA . The future of Lenacapavir and similar drugs lies in their potential to address the ongoing challenge of drug resistance in HIV treatment.

特性

CAS番号

2307777-54-2

分子式

C8H8N2O2

分子量

164.2

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。